O-Decylhydroxylamine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H24ClNO |
|---|---|
Molecular Weight |
209.76 g/mol |
IUPAC Name |
O-decylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H23NO.ClH/c1-2-3-4-5-6-7-8-9-10-12-11;/h2-11H2,1H3;1H |
InChI Key |
WUEMXIYAMOKDRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCON.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of O Decylhydroxylamine Hydrochloride
Established Laboratory and Scalable Synthetic Routes
The synthesis of O-Decylhydroxylamine Hydrochloride can be achieved through several established routes, primarily involving the formation of an oxygen-carbon bond on the hydroxylamine (B1172632) moiety. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Alkylation Strategies Employing Hydroxylamine Derivatives
Alkylation strategies represent a direct approach to forming the O-decyl bond. These methods typically involve the reaction of a hydroxylamine derivative, acting as a nucleophile, with a decyl electrophile.
A common method is the O-alkylation of protected hydroxylamines. For instance, a starting material like tert-butyl N-hydroxycarbamate can be alkylated with a decyl mesylate (the methanesulfonate (B1217627) of decanol), followed by the removal of the N-protecting group under acidic conditions to yield the desired product. organic-chemistry.org Another approach involves the alkylation of oximes, which are subsequently hydrolyzed to produce the O-alkylhydroxylamine, often isolated as its stable hydrochloride salt.
The direct alkylation of hydroxylamine itself can be challenging due to the potential for N-alkylation and overalkylation. libretexts.org Therefore, using a protected hydroxylamine or a hydroxylamine equivalent is often preferred. Precursors such as 1-bromodecane (B1670165) are commonly used as the decylating agent in these substitution reactions. guidechem.com
Table 1: Examples of Alkylation Strategies
| Hydroxylamine Precursor | Alkylating Agent | Key Steps | Reference |
|---|---|---|---|
| tert-Butyl N-hydroxycarbamate | Decyl methanesulfonate | 1. O-Alkylation2. Acidic N-deprotection | organic-chemistry.org |
| N-Hydroxyphthalimide | Decyl halide | 1. O-Alkylation2. Hydrazinolysis (see Sec. 2.1.3) | mcmaster.ca |
Reductive Amination Approaches
Reductive amination provides an alternative pathway, converting a carbonyl group into an amine through an imine intermediate. wikipedia.org In the context of O-Decylhydroxylamine synthesis, this would typically involve the reaction of a decyl aldehyde or ketone with hydroxylamine to form an oxime ether, which is then reduced.
The process begins with the condensation of the carbonyl compound (e.g., decanal) and hydroxylamine under mildly acidic conditions (pH ~5) to form the C=N bond of the oxime intermediate. youtube.com This intermediate is then reduced to the corresponding amine. libretexts.org A variety of reducing agents can be employed for this second step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com
Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the protonated imine (or in this case, oxime) intermediate much faster than it reduces the initial aldehyde or ketone, allowing for a one-pot reaction. youtube.commasterorganicchemistry.com This avoids the need to isolate the intermediate, thereby improving efficiency. masterorganicchemistry.com
Multistep Synthesis and Intermediate Derivatization
More complex synthetic routes offer greater control and can be adapted for various substrates. These often involve the use of protecting groups and the derivatization of intermediates.
The Gabriel synthesis, a classic method for preparing primary amines, can be modified for O-alkylhydroxylamines. mcmaster.ca In this approach, N-hydroxyphthalimide is used as a hydroxylamine equivalent. It is first deprotonated with a base and then alkylated with a decyl halide (e.g., 1-bromodecane) to form O-decyl-N-hydroxyphthalimide. The phthalimide (B116566) group is then cleaved, typically using hydrazine (B178648) (Ing-Manske hydrazinolysis), to release the free O-decylhydroxylamine, which is subsequently converted to its hydrochloride salt for stability and ease of handling. mcmaster.ca
Another multistep method involves the use of other N-protected hydroxylamine derivatives, such as N-Boc-N-methyl hydroxylamine, which can be prepared in high-yielding steps. organic-chemistry.org While this specific example leads to an N-methylated product, the principle of using a protected intermediate that is later deprotected is a common and effective strategy in organic synthesis. organic-chemistry.org These methods prevent side reactions like N-alkylation and dialkylation that can occur with unprotected hydroxylamine. organic-chemistry.org
Optimization of Reaction Conditions and Yield Efficiency
Reaction conditions such as temperature, solvent, and reaction time must be fine-tuned. For instance, a patent for a related compound, N,O-dimethylhydroxylamine hydrochloride, details specific temperature ranges (20-50 °C for alkylation, 50-100 °C for hydrolysis) and reaction times (1-5 hours) to achieve higher yields. google.com Statistical methods like design of experiments can be a powerful tool for systematically optimizing such parameters to enhance efficiency. tudelft.nl
Purification is a key step for obtaining a high-purity final product. O-Decylhydroxylamine is typically isolated as its hydrochloride salt, which improves its stability and handling characteristics. The final product can be purified by crystallization. youtube.com One patented process for a similar compound involves adding an aldehyde or ketone to an impure solution of the hydrochloride salt. This converts O-alkylhydroxylamine impurities into their corresponding oximes, which can be more easily separated from the desired N,O-dialkylhydroxylamine hydrochloride. google.com
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental footprint. One-pot reactions, such as reductive amination performed with a selective reducing agent, are advantageous as they minimize the number of steps, reduce solvent usage, and decrease waste generation. wikipedia.orgmasterorganicchemistry.com
The choice of reagents and catalysts is also a key consideration. The use of catalytic hydrogenation (e.g., H₂ over a Pd/C catalyst) for the reduction step in reductive amination is a green alternative to hydride reagents, as it produces water as the only byproduct. organic-chemistry.org Some reductive amination procedures can even be performed in water using nanomicelles and a palladium catalyst, significantly reducing the reliance on volatile organic solvents. organic-chemistry.org
A core principle of green chemistry is the use of less hazardous starting materials. youtube.com While specific research on applying this to this compound is limited, the general approach involves replacing toxic or carcinogenic reagents with safer alternatives. youtube.com For example, a patented method for a related compound highlights advantages such as avoiding poisonous raw materials, milder reaction conditions, and less wastewater discharge, making it more environmentally friendly and suitable for industrial production. google.com
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| O-Decylhydroxylamine | 29812-79-1 | C₁₀H₂₃NO |
| This compound | Not specified | C₁₀H₂₄ClNO |
| Hydroxylamine | 7803-49-8 | H₃NO |
| 1-Bromodecane | 112-29-8 | C₁₀H₂₁Br |
| tert-Butyl N-hydroxycarbamate | 3601-63-0 | C₅H₁₁NO₃ |
| Decanal | 112-31-2 | C₁₀H₂₀O |
| Sodium Borohydride | 16940-66-2 | BH₄Na |
| Sodium Cyanoborohydride | 25895-60-7 | CH₃BNNa |
| N-Hydroxyphthalimide | 524-38-9 | C₈H₅NO₃ |
| Hydrazine | 302-01-2 | H₄N₂ |
| Benzene | 71-43-2 | C₆H₆ |
| Glucose | 50-99-7 | C₆H₁₂O₆ |
Advanced Chemical Reactivity and Mechanistic Investigations
Nucleophilic Reactivity and Strategic Bond Formations
O-Decylhydroxylamine hydrochloride serves as a versatile nucleophilic reagent in a variety of organic transformations. The core of its reactivity lies in the hydroxylamine (B1172632) moiety (-ONH2), where the nitrogen atom, influenced by the adjacent oxygen, acts as a potent nucleophile. quora.com This inherent nucleophilicity allows for the strategic formation of new nitrogen-containing bonds, which is fundamental to its application in organic synthesis.
A hallmark reaction of O-decylhydroxylamine is its condensation with aldehydes and ketones to form oximes. quora.com This reaction proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbonyl carbon, followed by a dehydration step to yield the C=N-ODecyl bond. The general mechanism is analogous to imine formation. The presence of the decyl group can influence the reaction kinetics, potentially introducing steric hindrance compared to smaller O-alkylhydroxylamines.
The formation of oximes from O-decylhydroxylamine and various carbonyl compounds is a well-established synthetic route. These oximes can exist as geometric isomers (E/Z), and the specific isomer ratio can be influenced by the reaction conditions and the structure of the carbonyl compound. quora.com For instance, the reaction of hydroxylamine with benzaldehyde (B42025) initially forms a mixture of E and Z oximes. quora.com
Beyond simple oxime formation, O-decylhydroxylamine can be a precursor for the synthesis of more complex nitrogen-containing heterocycles. Through strategic reaction design involving rearrangements or cyclization steps, this compound can be incorporated into frameworks like tetrahydroquinolines.
Table 1: Representative Reactions of O-Decylhydroxylamine in Oxime Formation
| Carbonyl Compound | Product Type | Reaction Conditions | Reference |
| Aldehyd (R-CHO) | Aldoxime (R-CH=NODecyl) | Typically mild acidic or basic catalysis | quora.com |
| Ketone (R-CO-R') | Ketoxime (RR'C=NODecyl) | Typically mild acidic or basic catalysis | quora.com |
| Benzaldehyde | E/Z isomers of benzaldehyde oxime | Initial condensation | quora.com |
Note: "Decyl" refers to the C10H21 alkyl chain.
The nitrogen atom in this compound is also susceptible to alkylation and acylation reactions.
N-Alkylation: This involves the reaction of O-decylhydroxylamine with alkylating agents, such as alkyl halides, to form N-alkyl-O-decylhydroxylamines. These reactions are typically carried out in the presence of a base to neutralize the generated acid. The efficiency of these reactions can be high, with reports of N-benzylation yielding products with approximately 88% efficiency.
N-Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of N-acyl-O-decylhydroxylamines (hydroxamic acid derivatives). researchgate.net These reactions are fundamental in peptide synthesis and the formation of amide bonds. researchgate.netresearchgate.net The choice of activating agent and reaction conditions is crucial to achieve high yields and minimize side reactions like racemization in the case of chiral substrates. researchgate.net For instance, reagents like 1-Hydroxybenzotriazole (HOBt) are commonly used as activating agents to facilitate the coupling and suppress racemization. researchgate.net
Table 2: N-Alkylation and N-Acylation Reactions of O-Decylhydroxylamine
| Reagent Type | Specific Reagent Example | Product Type | General Conditions | Reference |
| Alkylating Agent | Benzyl (B1604629) chloride | N-Benzyl-O-decylhydroxylamine | Basic conditions (e.g., sodium bicarbonate) | |
| Alkylating Agent | Iododecane | N-Decyl-O-decylhydroxylamine | Basic conditions | |
| Acylating Agent | Acyl chloride (R-COCl) | N-Acyl-O-decylhydroxylamine | Presence of a base or coupling agent | researchgate.net |
| Acylating Agent | Carboxylic anhydride (B1165640) ((RCO)₂O) | N-Acyl-O-decylhydroxylamine | Presence of a base or coupling agent | nih.gov |
The hydroxylamine functionality in O-decylhydroxylamine can undergo controlled oxidation to yield nitroso compounds. Conversely, the hydroxylamine group can be reduced to form the corresponding primary amine, decylamine. While not a primary reducing agent itself, its participation in redox reactions is a key aspect of its chemistry. The specific products of oxidation or reduction depend heavily on the reagents and conditions employed. For example, gentle oxidants may lead to the formation of mono-nitro compounds. wikipedia.org
Role as a Stabilizer in Chemical Transformations
O-Alkylhydroxylamines, including O-decylhydroxylamine, can function as stabilizers in certain chemical reactions. This stabilizing effect can contribute to improved reaction yields and selectivity. The amphiphilic nature conferred by the long decyl chain can also play a role, enhancing solubility in organic solvents and influencing interactions in hydrophobic environments.
Stereochemical Control and Regioselectivity in Reactions
The stereochemical and regiochemical outcomes of reactions involving O-decylhydroxylamine are critical considerations in synthesis.
Stereochemical Control: In reactions with prochiral ketones, the formation of oximes can lead to geometric isomers (E/Z). The control of this stereoselectivity is an active area of research. Similarly, in N-acylation reactions involving chiral amino acids, the preservation of stereochemical integrity is paramount, often requiring specific coupling reagents to prevent racemization. researchgate.net
Regioselectivity: In reactions with unsymmetrical molecules, regioselectivity refers to the preferential reaction at one site over another. For instance, in the alkylation of a molecule with multiple potential nucleophilic sites, the reaction conditions can be tuned to favor N-alkylation of the hydroxylamine moiety. chemistrysteps.comkhanacademy.org The inherent nucleophilicity of the nitrogen in O-decylhydroxylamine often drives the regioselectivity in its favor in competitive reactions.
Applications in Organic Synthesis and Functional Material Science
O-Decylhydroxylamine Hydrochloride as a Versatile Reagent in Organic Synthesis
Construction of Nitrogen-Containing Scaffolds
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. nih.govmdpi.com this compound and related O-alkylhydroxylamines are instrumental in the synthesis of these crucial molecular frameworks. nih.gov For instance, they can be utilized in reactions that lead to the formation of substituted tetrahydroquinolines through processes involving sigmatropic rearrangements and cyclizations. While specific examples with the decyl-substituted compound are not extensively detailed in the provided literature, the reactivity pattern of O-alkylhydroxylamines suggests its potential in constructing various nitrogen-containing scaffolds. The general utility of hydroxylamines in creating aza-heterocyclic derivatives highlights the importance of this class of compounds in medicinal chemistry and drug discovery. nih.govnih.gov
Synthesis of Diverse Organic Intermediates
This compound is a precursor for a variety of important organic intermediates. Its hydroxylamine (B1172632) moiety can undergo several key transformations:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Reduction of the hydroxylamine group yields primary amines.
Alkylation and Arylation: The hydroxylamine group can react with alkyl or benzyl (B1604629) halides.
These transformations make it a valuable building block in synthetic organic chemistry. The parent compound, hydroxylamine hydrochloride, is widely used to prepare oximes, which are intermediates in the synthesis of various pharmaceuticals and agrochemicals. chemicalbook.com
Utilization in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and improving atom economy. These reactions often involve the formation of multiple chemical bonds in a sequential manner. nih.govbohrium.comnih.gov
While the direct participation of this compound in complex cascade or multicomponent reactions for thiazole (B1198619) synthesis is not explicitly detailed in the provided search results, the synthesis of related nitrogen and sulfur-containing heterocycles often employs reagents with similar functional groups. nih.govbohrium.com For example, the synthesis of polysubstituted thiazoles can be achieved through a four-component reaction using ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur. nih.gov The principles of these reactions, which involve the in situ formation of reactive intermediates and subsequent cyclizations, suggest the potential for incorporating O-decylhydroxylamine or its derivatives into similar synthetic strategies to create novel, functionalized heterocyclic systems. The development of such reactions is a significant area of research aimed at producing libraries of compounds for biological screening. nih.gov
Role in Polymer Chemistry and Advanced Material Fabrication
The unique properties of this compound, particularly its long alkyl chain, make it a candidate for applications in polymer chemistry and the creation of advanced materials with tailored surface properties.
Surface Functionalization and Grafting Methodologies
Surface functionalization is a critical process for modifying the properties of materials to enhance their performance in various applications, including biomaterials and electronics. pan.plmdpi.com "Grafting to" and "grafting from" are two primary strategies for attaching polymer chains to a surface. pan.plmdpi.com
The "grafting from" approach involves initiating polymerization directly from a surface that has been modified to contain initiator sites. pan.plcmu.edu While not directly mentioning this compound, studies have shown that surfaces can be functionalized with various chemical groups, including amines, which can then act as points for further modification or polymerization. pan.plnih.gov For example, a method for the surface functionalization of ceramics involves creating a phenylsilane (B129415) monolayer that can be subsequently modified to introduce various nucleophiles or initiate polymerization. cmu.edu The amine group of O-decylhydroxylamine could potentially be used in a similar fashion to functionalize surfaces, with the decyl chain influencing the properties of the resulting monolayer.
Integration into Polymeric Architectures
The incorporation of specific functional groups into polymer backbones or as side chains can impart unique properties to the resulting materials. The hydroxylamine moiety of this compound offers a reactive handle that could be integrated into polymeric structures.
Although direct examples of incorporating this compound into polymers are not prevalent in the provided results, the principles of polymer modification and synthesis suggest its potential utility. For instance, functional monomers containing hydroxylamine groups could be synthesized and subsequently polymerized, or the hydroxylamine group could be attached to a pre-existing polymer through post-polymerization modification. The long decyl chain would likely influence the physical properties of the resulting polymer, such as its solubility, thermal behavior, and self-assembly characteristics.
Analytical Chemistry Methodologies Utilizing O Decylhydroxylamine Hydrochloride
Derivatization Agent in Chromatographic and Spectroscopic Analysis
As a derivatization agent, O-Decylhydroxylamine hydrochloride is used to chemically modify target analytes to improve their analytical characteristics for techniques like chromatography and spectroscopy. The primary reaction involves the nucleophilic aminooxy group (-ONH₂) reacting with carbonyl groups (aldehydes and ketones) to form stable oxime derivatives.
In GC-MS analysis, the volatility and thermal stability of analytes are critical for successful separation and detection. While some hydroxylamines may have limited thermal stability, the long decyl chain in O-Decylhydroxylamine enhances its volatility. The primary application in this context is the derivatization of non-volatile or poorly detectable compounds, such as steroids or certain sugars containing carbonyl groups. The resulting oxime derivative is typically more volatile and thermally stable, making it suitable for GC analysis.
The mass spectrum of O-Decylhydroxylamine itself under electron ionization (EI) shows characteristic fragmentation patterns that aid in its identification. nih.govnist.gov This intrinsic detectability by MS is conferred to the derivatives it forms.
Table 1: GC-MS Data for O-Decylhydroxylamine
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₂₃NO | nih.govnist.gov |
| Molecular Weight | 173.30 g/mol | nih.govchemeo.com |
| Ionization Mode | Electron Ionization (EI) | nih.govnist.gov |
| Kovats Retention Index | 1100 (Semi-standard non-polar column) | nih.gov |
| Major Mass Peaks (m/z) | 43, 57, 41, 71, 55 | nih.gov |
This table summarizes the mass spectrometric characteristics of the parent compound, which are foundational for its use and detection in GC-MS.
In LC-MS, O-Decylhydroxylamine is used to tag analytes containing aldehyde or ketone functionalities. This derivatization is particularly useful for compounds that lack a strong chromophore for UV detection or that ionize poorly for mass spectrometry. The addition of the decylhydroxylamine moiety introduces a readily ionizable group and increases the hydrophobicity of the analyte, which can improve its retention and separation in reversed-phase HPLC. For instance, methods have been developed for other short-chain hydroxylamines using derivatizing agents like Dansyl Chloride to enhance LC-MS detection, a strategy that could be applied to analytes derivatized with O-Decylhydroxylamine. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for structural elucidation. The chemical shifts observed in ¹H and ¹³C NMR spectra are definitive for the structure of O-Decylhydroxylamine and its derivatives, confirming the formation of oxime linkages during derivatization reactions.
Table 2: Indicative NMR Chemical Shifts for O-Decylhydroxylamine
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H NMR | ~3.6–3.8 | Triplet (t) | O-CH₂- | |
| ~1.2–1.4 | Multiplet (m) | -(CH₂)ₙ- | ||
| ~0.8–0.9 | Triplet (t) | CH₃ | ||
| ¹³C NMR | ~65–70 | - | O-CH₂- | |
| ~25–35 | - | Internal alkyl C |
This table presents typical NMR data used for the structural confirmation of O-Decylhydroxylamine.
Selective Chemical Modification of Biomolecules for Research Purposes
The reactivity of the aminooxy group with carbonyls is highly specific and can proceed under mild, aqueous conditions, making O-Decylhydroxylamine an excellent tool for the selective modification of complex biomolecules. nih.gov
A significant research application of O-Decylhydroxylamine involves the selective chemical modification of nucleic acids. Specifically, it can be used for the derivatization of cytosine bases in DNA. This modification is valuable in genetic research and the development of DNA-based sensors. The long decyl chain is reported to enhance reaction efficiency, particularly in hydrophobic environments that might be present within DNA structures or at interfaces.
Protein bioconjugation is a process that links molecules, such as probes or drugs, to proteins. nih.govresearchgate.net O-Alkylhydroxylamines, including O-Decylhydroxylamine, are used to create stable bioconjugates. nih.gov A common strategy involves the site-specific introduction of a ketone or aldehyde group onto a protein surface. nih.govmdpi.com For example, a pyridoxal (B1214274) 5'-phosphate (PLP)-mediated reaction can convert the N-terminal amine of a protein into a ketone. nih.gov This uniquely reactive ketone can then be targeted by an alkoxyamine like O-Decylhydroxylamine to form a stable oxime linkage, allowing for the attachment of a probe at a specific site. nih.gov The decyl chain can function as a hydrophobic probe itself or serve as a linker to attach other functional molecules like fluorophores. nih.govnih.gov
Table 3: Biomolecule Modification Reactions with O-Decylhydroxylamine
| Biomolecule Target | Reactive Site | Reaction Type | Product | Application | Reference |
|---|---|---|---|---|---|
| Nucleic Acids | Cytosine Base | Derivatization | Modified Cytosine | Genetic research, DNA sensors |
| Proteins | Engineered Aldehyde/Ketone | Oxime Ligation | Oxime-linked Protein Conjugate | Probe development, protein function studies | nih.govmdpi.com |
This table outlines the key applications of O-Decylhydroxylamine in the targeted modification of biomolecules.
Development of Analytical Methods for this compound Detection
The detection of this compound itself is important for quality control and for monitoring its reactions. Due to the lack of a strong UV chromophore and the high polarity of the hydroxylamine (B1172632) group, its detection can be challenging with conventional HPLC-UV methods. nih.gov
Therefore, more advanced analytical techniques are typically employed:
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, O-Decylhydroxylamine can be analyzed directly by GC-MS. nih.govnist.gov The mass spectrometer provides selective and sensitive detection based on its specific mass-to-charge ratio and fragmentation pattern. For trace analysis, derivatization of the hydroxylamine group itself (e.g., via silylation) can further improve chromatographic behavior.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for analyzing O-Decylhydroxylamine in complex matrices. Reversed-phase HPLC can be used, where the decyl chain provides sufficient hydrophobicity for retention. Mass spectrometry is the preferred method of detection, offering high sensitivity and specificity without the need for a chromophore. researchgate.net
Derivatization for Indirect Detection: In cases where direct detection is difficult, O-Decylhydroxylamine can be derivatized. For example, reacting it with a carbonyl-containing compound that possesses a strong chromophore or fluorophore would allow for sensitive detection by HPLC-UV or fluorescence detectors. This principle is used for the detection of the parent compound, hydroxylamine. nih.govresearchgate.net
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Transformations and Catalyst Development
The development of novel synthetic transformations utilizing O-Decylhydroxylamine Hydrochloride is a fertile ground for future research. While established methods like the Mitsunobu reaction provide a reliable route to O-alkylhydroxylamines, there is a continuous drive to discover more efficient and versatile catalytic systems. orgsyn.orgwikipedia.orgorganic-synthesis.comtcichemicals.comorganic-chemistry.org
One promising avenue is the exploration of catalyst-controlled C-H bond functionalization. nih.govnih.gov Research into ruthenium and palladium-based catalysts has demonstrated the ability to achieve site-selective functionalization of aromatic and aliphatic C-H bonds. nih.govnih.gov Future work could focus on designing catalysts that can selectively activate specific C-H bonds in the decyl chain or in molecules reacting with this compound, enabling the direct introduction of new functional groups. This would open up new pathways to complex molecules with tailored properties.
Furthermore, the development of novel catalysts for transformations involving the hydroxylamine (B1172632) moiety itself is of significant interest. For instance, new catalytic systems could be designed to facilitate the selective N- or O-functionalization of this compound, providing access to a wider range of derivatives with unique reactivity. The broader class of O-alkylhydroxylamines has been investigated in the context of generating phthalimido-N-oxyl (PINO) radicals, which can facilitate C-H bond functionalization. researchgate.net
A novel three-step protocol for the transformation of primary amines into N-monoalkylhydroxylamines has been described, which involves the use of hydroxylamine hydrochloride in the final step. orgsyn.org This highlights the potential for discovering new reactions where this compound or its parent compound can serve as a key reagent or precursor.
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The integration of this compound chemistry with modern automation technologies like flow chemistry and high-throughput screening (HTS) presents a significant opportunity to accelerate discovery and process development. nih.govsigmaaldrich.comnorthwestern.edunih.govnih.goveurofins.compharmaron.com
Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and scalability, is particularly well-suited for optimizing reactions involving potentially hazardous reagents or intermediates. nih.govpharmaron.com The synthesis of this compound and its subsequent transformations could be translated to continuous flow processes, leading to improved yields, reduced reaction times, and safer operating conditions. nih.gov For instance, photochemical reactions, which can be challenging to scale up in batch, are often more efficiently conducted in flow reactors due to better light penetration. pharmaron.com
High-throughput screening (HTS) can be employed to rapidly screen a large number of catalysts, solvents, and reaction conditions for the synthesis and application of this compound. sigmaaldrich.comnorthwestern.edueurofins.com This would dramatically accelerate the discovery of optimal conditions for novel transformations. The use of HTS in conjunction with advanced analytical techniques like mass spectrometry allows for the rapid analysis of hundreds or even thousands of reactions, providing a wealth of data for reaction optimization and mechanistic studies. northwestern.edu
The combination of HTS for initial discovery and flow chemistry for rapid optimization and scale-up constitutes a powerful workflow for modern chemical research. Applying this workflow to the chemistry of this compound could unlock its full potential in a much shorter timeframe.
Advanced Computational Modeling for Predictive Chemistry
Advanced computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the behavior of this compound at the molecular level. chemrxiv.orgrsc.orgnih.govlongdom.org While specific DFT studies on this compound are not yet widely reported, the application of these methods holds great promise for future research.
Computational modeling can be used to:
Elucidate Reaction Mechanisms: DFT calculations can map out the energy profiles of reaction pathways, helping to understand the mechanism of known transformations and predict the feasibility of new ones. rsc.org This includes studying the role of catalysts in lowering activation barriers and influencing selectivity.
Predict Molecular Properties: A range of physicochemical properties, such as electronic structure, bond energies, and reactivity indices, can be calculated. nih.gov This information is invaluable for understanding the compound's behavior and for designing new molecules with desired properties. For example, understanding the conformational flexibility of the decyl chain and its influence on reactivity can guide the design of new applications. chemrxiv.org
Guide Catalyst Design: By modeling the interaction of this compound with different catalyst architectures, it is possible to rationally design new catalysts with enhanced activity and selectivity for specific transformations. rsc.org
Interpret Spectroscopic Data: Computational methods can be used to simulate spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of new compounds and intermediates. longdom.org
The insights gained from computational modeling can significantly reduce the amount of experimental work required, making the research process more efficient and cost-effective.
Sustainable and Eco-Friendly Applications in Chemical Research
In an era of increasing environmental awareness, the development of sustainable and eco-friendly applications for chemical compounds is of paramount importance. irjponline.orgresearchgate.netnih.govresearchgate.netchemmethod.comijprt.org Future research on this compound is expected to be strongly influenced by the principles of green chemistry.
Key areas for sustainable applications include:
Development of Greener Synthetic Routes: This involves designing syntheses that minimize waste, use less hazardous solvents, and employ catalytic rather than stoichiometric reagents. irjponline.orgresearchgate.net The use of hydroxylamine hydrochloride as an environmentally benign catalyst for N-formylation of amines is an example of this principle in action. organic-synthesis.com
Use as a Building Block for Biodegradable Materials: The long alkyl chain of this compound makes it a potential candidate for incorporation into biodegradable polymers or surfactants. Research could focus on developing polymerization methods or derivatizations that lead to materials with desirable properties and a clear end-of-life pathway. The development of biodegradable poly(alkylcyanoacrylates) for biomedical applications serves as an inspiration for this research direction. nih.gov
Application in Renewable Feedstock Conversion: Exploring the use of this compound or its derivatives in the conversion of biomass or other renewable feedstocks into valuable chemicals is another promising avenue. irjponline.orgijprt.org This aligns with the green chemistry principle of using renewable resources.
Design for Degradation: When developing new applications, a key consideration will be the environmental fate of the resulting products. Designing molecules that are effective for their intended purpose but readily degrade into benign substances after use is a central tenet of sustainable chemistry. chemmethod.com
By focusing on these sustainable and eco-friendly aspects, the future development and application of this compound can contribute positively to a more sustainable chemical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
